Dual COX/5-LO Equipotency: KME-4 vs. Indomethacin, Naproxen, and Ibuprofen
KME-4 was equipotent in inhibiting both prostaglandin synthetase (PGS) and 5-lipoxygenase (5-LO) activities of rat basophilic leukemia (RBL-1) cells, unlike indomethacin, naproxen, and ibuprofen which selectively inhibit only PGS/COX [1]. In isolated enzyme assays, KME-4 inhibited PGS with an IC50 of 0.28 μM and 5-LO with an IC50 of 1.05 μM . By comparison, indomethacin exhibits a 5-LO IC50 of >100 μM (7,000 nM) in human whole blood assays, demonstrating a >350-fold selectivity gap that KME-4 eliminates [2].
| Evidence Dimension | Dual enzyme inhibition: 5-LO inhibitory potency relative to COX inhibitory potency |
|---|---|
| Target Compound Data | KME-4: PGS IC50 = 0.28 μM; 5-LO IC50 = 1.05 μM (ratio ≈ 3.75:1). Equipotent dual inhibition in RBL-1 cells. |
| Comparator Or Baseline | Indomethacin: COX IC50 ≈ 0.1–0.15 μM; 5-LO IC50 > 100 μM (ratio > 1,000:1). Naproxen and ibuprofen: similarly COX-selective with negligible 5-LO activity. |
| Quantified Difference | KME-4 is equipotent against both enzymes, whereas indomethacin is >350-fold selective for COX over 5-LO. The differential 5-LO potency improvement is >100-fold for KME-4 vs. indomethacin. |
| Conditions | RBL-1 cell lysates for equipotency claim; isolated enzyme assays for IC50 values; human whole blood + A23187 for indomethacin 5-LO IC50. |
Why This Matters
For procurement decisions in inflammation research, KME-4 uniquely provides dual-pathway inhibition in a single molecule, eliminating the need to combine a COX inhibitor with a separate 5-LO inhibitor to achieve comprehensive arachidonic acid cascade blockade.
- [1] Hidaka T, Hosoe K, Ariki Y, Takeo K, Yamashita T, Katsumi I, Kondo H, Yamashita K, Watanabe K. Pharmacological properties of a new anti-inflammatory compound, α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone (KME-4), and its inhibitory effects on prostaglandin synthetase and 5-lipoxygenase. Jpn J Pharmacol. 1984 Sep;36(1):77-85. doi:10.1254/jjp.36.77. PMID: 6438380. View Source
- [2] BindingDB BDBM17638. Indomethacin — 5-Lipoxygenase (Human) IC50: 7.00E+3 nM in human whole blood stimulated with calcium ionophore A23187. View Source
